ethyl N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbamate
Description
Ethyl N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbamate (CAS: 919107-57-6) is a heterocyclic compound with the molecular formula C₁₆H₁₇N₃O₂S and a molecular weight of 315.39 g/mol . Structurally, it features a thieno[2,3-b]pyridine core substituted with methyl groups at positions 4 and 6, a 1H-pyrrol-1-yl group at position 3, and an ethyl carbamate moiety at position 2. This compound is part of a broader class of thienopyridines, which are known for their diverse pharmacological and synthetic applications, including antiviral, anticancer, and antimicrobial activities .
The carbamate group (–OCONH–) distinguishes it from esters or amides, offering unique stability and reactivity. It is commercially available with ≥95% purity and is utilized in research as a precursor for further functionalization .
Properties
IUPAC Name |
ethyl N-(4,6-dimethyl-3-pyrrol-1-ylthieno[2,3-b]pyridin-2-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-4-21-16(20)18-15-13(19-7-5-6-8-19)12-10(2)9-11(3)17-14(12)22-15/h5-9H,4H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJMDLEGZNAGUAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=C(C2=C(S1)N=C(C=C2C)C)N3C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbamate typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high-quality production suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations[4][4].
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as halides or alkyl groups .
Scientific Research Applications
Ethyl N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Mechanism of Action
The mechanism of action of ethyl N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbamate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thieno[2,3-b]pyridine derivatives exhibit structural diversity due to variations in substituents and functional groups. Below is a detailed comparison of the target compound with key analogs:
Structural Analogs and Substituent Effects
Physicochemical and Spectral Properties
- Carbamate vs. Ester : The carbamate C=O in the target compound absorbs at ~1700 cm⁻¹ in IR, distinct from esters (~1730 cm⁻¹) .
- Pyrrol-1-yl Group : The pyrrole ring contributes to UV-Vis absorption at ~300–350 nm, common in aromatic heterocycles .
- Solubility : Methyl/ethyl esters generally exhibit higher lipophilicity than carbamates, impacting bioavailability .
Biological Activity
Ethyl N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbamate (CAS No. 919107-57-6) is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 315.39 g/mol. The compound features a thieno[2,3-b]pyridine core, which is known for its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound may exert its effects through:
- Enzyme Inhibition : It has shown potential as an inhibitor of specific enzymes related to disease pathways.
- Receptor Modulation : The compound may interact with receptors involved in neurotransmission and other physiological processes.
These interactions are facilitated by hydrogen bonding and hydrophobic interactions with target sites.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound demonstrate significant anticancer properties. For example:
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Ethyl N-[4,6-dimethyl... | MDA-MB-231 (breast cancer) | 27.6 | |
| Thieno[2,3-d]pyrimidine Derivatives | Various | 43 - 87 |
These findings suggest that the compound could be developed further for therapeutic applications in oncology.
Case Studies
- In Vivo Studies : A study involving a mouse model demonstrated that compounds structurally similar to ethyl N-[4,6-dimethyl... ] were effective in reducing exosome release from the brain, indicating a possible role in neurodegenerative diseases .
- Structure–Activity Relationship (SAR) : Extensive SAR studies have been conducted on thieno[2,3-b]pyridine derivatives, revealing that modifications to the structure can significantly alter biological activity. This emphasizes the importance of further exploration into the pharmacodynamics of ethyl N-[4,6-dimethyl... ] .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
